molecular formula C6H12ClNO B13907741 2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride

2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride

Cat. No.: B13907741
M. Wt: 149.62 g/mol
InChI Key: DBQNTJWQSLIPFQ-UHFFFAOYSA-N
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Description

2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride is a bicyclic organic compound featuring a fused oxa (oxygen-containing) and aza (nitrogen-containing) ring system. Its molecular formula is C₆H₁₁NO·HCl, with a molecular weight of 149.62 g/mol (calculated from and ). The compound’s bicyclo[5.1.0] framework consists of a seven-membered ring system with oxygen and nitrogen atoms at positions 2 and 6, respectively. Key physical properties include a predicted boiling point of 177.2 ± 13.0°C, density of 1.028 ± 0.06 g/cm³, and a pKa of 10.21 ± 0.20, indicating moderate basicity .

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c1-2-7-5-4-6(5)8-3-1;/h5-7H,1-4H2;1H

InChI Key

DBQNTJWQSLIPFQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CC2OC1.Cl

Origin of Product

United States

Preparation Methods

Ring-Closure Synthetic Approaches

The core synthetic strategy for 2-Oxa-6-azabicyclo[5.1.0]octane involves stereoselective ring-closing reactions starting from linear precursors bearing amine and alcohol functional groups. The bicyclic framework is constructed by intramolecular nucleophilic attack facilitated under controlled conditions.

  • A typical method involves preparing a diol-amine intermediate, which upon treatment with a thiophilic reagent under reflux, undergoes deprotonation and nucleophilic ring closure to form the bicyclic system.
  • The free base thus formed is subsequently converted into the hydrochloride salt by reaction with concentrated hydrochloric acid in anhydrous ether, precipitating as a crystalline solid suitable for isolation and purification.

Multi-Step Synthesis via Epoxy and Lactam Intermediates

A more elaborate synthetic route involves the formation of epoxy-ε-lactam intermediates derived from cyclohexenone derivatives:

  • Starting from commercially available 1-methoxy-1,4-cyclohexadiene, perchloric acid catalyzes hydrolysis to 3-cyclohexenone.
  • Subsequent oxidation with peroxy acids yields racemic epoxy ketones.
  • Beckmann rearrangement of these intermediates leads to unsaturated lactams, which, despite challenges in further epoxidation due to alkene positioning, can be modified to bicyclic lactam systems.
  • Functional group transformations and protecting group strategies (e.g., tert-butyldimethylsilyl protection) are employed to facilitate ring closure and amination steps.
  • Final conversion steps include nucleophilic substitution with sodium hydrogencyanamide and acidification to yield the bicyclic amine hydrochloride salt.

Industrial-Scale Catalytic Cyclization and Reduction Process

A patent describing the synthesis of related bicyclic amines (N-amino-3-azabicyclo[3.3.0]octane hydrochloride) provides insights applicable to 2-Oxa-6-azabicyclo[5.1.0]octane:

  • The process begins with catalytic cyclization of 2-carbamyl cyclopentylamine under acid catalysis at elevated temperatures (around 240–246 °C), with continuous removal of water via azeotropic distillation using toluene.
  • The cyclized intermediate, 1,2-cyclopentane dicarboximide, is isolated with high purity (>98%) and good yield (~76%).
  • This intermediate is then reacted with chloramine under alkaline conditions (pH 7–8) in ethanol or methanol to introduce the amino functionality, yielding N-amino-1,2-cyclopentane dicarboximide with yields near 78%.
  • A final reduction step using sodium borohydride/aluminum trichloride in organic solvents converts the intermediate to the desired bicyclic amine hydrochloride salt.
  • This method is scalable, uses inexpensive raw materials, avoids generation of highly toxic byproducts, and achieves high purity and yield suitable for industrial production.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Yield (%) Purity (%) Scale Suitability Notes
Ring-Closure via Diol-Amine Intermediate Intramolecular cyclization, salt formation Up to 79* Not specified Laboratory scale Requires thiophilic reagents, careful temperature control
Epoxy-Lactam Intermediate Route Hydrolysis, oxidation, Beckmann rearrangement, protection, nucleophilic substitution Not specified High (>95)* Laboratory scale Multi-step, stereoselective, complex functional group management
Industrial Catalytic Cyclization & Reduction Acid-catalyzed cyclization, chloramine amination, reduction 75–78 >97 Large-scale industrial High purity, scalable, cost-effective, environmentally safer

*Yields and purities are approximate and based on analogous steps or related compounds.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product.

Major Products

The major products formed from the reactions of this compound vary depending on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological or chemical context in which the compound is used. For example, in medicinal applications, the compound may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural analogs of 2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride, emphasizing differences in ring size, heteroatom placement, and substituents:

Compound Name CAS Number Molecular Formula Key Structural Features Similarity Score* Key Differences
2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride 2904566-97-6 C₆H₁₁NO·HCl [5.1.0] bicyclo, O at 2, N at 6 Reference
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride 909186-56-7 C₅H₈NO·HCl [2.2.1] bicyclo, O at 2, N at 5 1.00 Smaller ring system, higher ring strain
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride 54745-74-3 C₆H₁₁NO·HCl [3.2.1] bicyclo, O at 8, N at 3 0.84 Different heteroatom positions
5-Oxa-2-azabicyclo[4.1.0]heptane hydrochloride 1354952-28-5 C₅H₁₀ClNO [4.1.0] bicyclo, O at 5, N at 2 0.77 Reduced ring size, altered substituents
3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride 2567503-64-2 C₆H₁₂ClNO [3.2.1] bicyclo, O at 3, N at 6 N/A Smaller rings, different N/O arrangement
exo-2-azabicyclo[2.2.2]octan-5-ol hydrochloride N/A C₇H₁₄ClNO [2.2.2] bicyclo, N at 2, hydroxyl at 5 N/A Larger ring system, hydroxyl group

*Similarity scores based on structural alignment ().

Impact of Structural Differences on Physicochemical Properties

Ring Strain and Stability :

  • The [5.1.0] system (target compound) has lower ring strain compared to [2.2.1] or [4.1.0] systems, enhancing stability under synthetic conditions .
  • Smaller bicyclo systems (e.g., [2.2.1]) exhibit higher reactivity due to strain, making them prone to ring-opening reactions .

Basicity and Solubility :

  • The pKa of 10.21 for the target compound suggests moderate basicity, suitable for protonation in physiological environments. In contrast, hydroxyl-containing analogs (e.g., exo-2-azabicyclo[2.2.2]octan-5-ol hydrochloride) have altered solubility profiles due to hydrogen-bonding capabilities .
  • Diazabicyclo derivatives (e.g., 3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride) exhibit higher basicity due to multiple nitrogen centers .

Pharmacological Relevance :

  • The [2.2.2] system in Azasetron hydrochloride () demonstrates CNS activity, suggesting that larger bicyclo frameworks may improve receptor binding.
  • Substituents like methoxyethyl groups () can enhance lipophilicity, affecting blood-brain barrier penetration.

Key Research Findings

  • Drug Design : The [5.1.0] system’s balance of stability and rigidity makes it a promising scaffold for dopamine or serotonin receptor modulators .
  • Thermal Stability : The target compound’s predicted boiling point (~177°C) surpasses smaller analogs (e.g., [4.1.0] systems), enabling high-temperature applications .
  • Toxicity: Limited data exist, but hydrochloride salts generally exhibit improved solubility and reduced toxicity compared to free bases .

Biological Activity

2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C8H12ClN
  • Molecular Weight : 175.64 g/mol
  • IUPAC Name : 2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

A study highlighted the compound's promising activity against Mycobacterium abscessus, showcasing its potential as an antimicrobial agent with low toxicity towards human cells .

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly in the context of targeting specific cancer cell lines. It has shown efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer models.

The mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication and protein synthesis, disrupting essential cellular processes.
  • Interaction with Cellular Targets : It interacts with specific molecular targets that are crucial for cellular homeostasis and survival.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialMycobacterium abscessusInhibition of growth
AnticancerVarious cancer cell linesInduction of apoptosis
ToxicityHuman cultured cellsLow toxicity observed

Case Study: Anticancer Activity

A specific study focused on the anticancer effects of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride, and what challenges arise due to its bicyclic structure?

  • Answer : Synthesis typically involves cyclopropane ring-opening or dichlorocarbene addition to bicyclic precursors. For example, thermolysis of dichlorocyclopropane derivatives (e.g., 8,8-dichloro-2,3:5,6-dibenzobicyclo[5.1.0]octane) can yield expanded ring systems, though substituents at key positions (e.g., C-4) influence reactivity . Challenges include steric hindrance from the bicyclo[5.1.0] framework and regioselectivity in transannular reactions. Purification often requires chromatography due to byproducts from incomplete ring closure.

Q. How can researchers validate the structural integrity of 2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride post-synthesis?

  • Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm bicyclic geometry and proton environments.
  • Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
  • X-ray crystallography for absolute stereochemical assignment, if crystalline derivatives are obtainable .
  • HPLC with UV/Vis detection to assess purity (>95% recommended for pharmacological studies) .

Q. What storage conditions are optimal for maintaining the stability of 2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride?

  • Answer : Store at room temperature in airtight, light-resistant containers. Avoid exposure to:

  • Strong acids/alkalis (risk of ring-opening).
  • Oxidizing agents (potential decomposition to toxic fumes under heat) .
  • Moisture (hydrolysis of the azabicyclic system may occur). Stability data should be confirmed via accelerated degradation studies (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How do transannular interactions influence the reactivity of 2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride in ring-expansion reactions?

  • Answer : The 6-aza group participates in anchimerically assisted ring-opening. For example, thermolysis of trans-alcohol or trans-methylamine derivatives leads to bridged ether/amine products via nucleophilic attack on the dichlorocyclopropane moiety. Computational studies (DFT) predict transition states where the nitrogen lone pair stabilizes partial positive charges during ring-opening . Experimental validation requires monitoring reaction kinetics under inert atmospheres to isolate intermediates .

Q. What computational approaches are effective for predicting the tautomeric equilibria or conformational dynamics of 2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride?

  • Answer :

  • Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to model ground-state geometries and energy barriers for ring puckering.
  • Molecular Dynamics (MD) simulations in explicit solvents (e.g., DMSO) to assess solvent effects on conformational stability.
  • NMR chemical shift calculations (e.g., GIAO method) to correlate experimental spectra with predicted tautomers .

Q. How should researchers resolve contradictions in reported decomposition pathways for 2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride under thermal stress?

  • Answer :

  • Thermogravimetric Analysis (TGA) coupled with GC-MS to identify volatile decomposition products (e.g., HCl, CO).
  • In situ FTIR to monitor functional group changes (e.g., loss of amine or ether moieties).
  • Compare data with structurally analogous compounds (e.g., 8,8-difluoro-5-oxa-2-azabicyclo[5.1.0]octane hydrochloride), where fluorine substituents alter thermal stability .

Methodological Notes

  • Safety : Always handle in fume hoods with PPE (gloves, goggles) due to acute toxicity risks .
  • Data Reproducibility : Replicate thermolysis reactions under controlled atmospheres (argon) to minimize oxidative side reactions .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for halogenated byproducts .

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